5-Nitro-2-propionamidobenzoic acid

Catalog No.
S12406165
CAS No.
73721-80-9
M.F
C10H10N2O5
M. Wt
238.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2-propionamidobenzoic acid

CAS Number

73721-80-9

Product Name

5-Nitro-2-propionamidobenzoic acid

IUPAC Name

5-nitro-2-(propanoylamino)benzoic acid

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

InChI

InChI=1S/C10H10N2O5/c1-2-9(13)11-8-4-3-6(12(16)17)5-7(8)10(14)15/h3-5H,2H2,1H3,(H,11,13)(H,14,15)

InChI Key

LLCMGMSMWZUFKW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

5-Nitro-2-propionamidobenzoic acid is an organic compound characterized by its nitro and propionamide functional groups attached to a benzoic acid structure. Its molecular formula is C11_{11}H12_{12}N2_{2}O4_{4}, and it features a nitro group at the 5-position and a propionamide group at the 2-position of the benzene ring. This compound is of interest due to its potential applications in biological systems and synthetic chemistry.

Typical of carboxylic acids and amides. Key reactions include:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form an amino group, thus allowing for further functionalization.
  • Esterification: Reacting with alcohols can yield esters, which are often used in pharmaceutical formulations.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, leading to simpler compounds.

These reactions are facilitated by the presence of both electron-withdrawing (nitro) and electron-donating (amide) groups, which influence the reactivity of the compound.

5-Nitro-2-propionamidobenzoic acid exhibits notable biological activity, particularly as a chloride channel blocker. Research indicates that its derivatives can inhibit chloride efflux in cellular membranes, making it significant in studies related to epithelial cell function and ion transport mechanisms . Additionally, compounds with similar structures have been explored for their anti-inflammatory properties and potential roles in cancer therapy due to their ability to modulate cellular signaling pathways.

The synthesis of 5-nitro-2-propionamidobenzoic acid typically involves several steps:

  • Nitration: Starting with benzoic acid, nitration can be performed using a mixture of concentrated sulfuric and nitric acids to introduce the nitro group at the 5-position.
  • Formation of Propionamide: The propionamide group can be introduced via acylation reactions using propionyl chloride or propionic anhydride in the presence of a base like pyridine.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity 5-nitro-2-propionamidobenzoic acid.

5-Nitro-2-propionamidobenzoic acid finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds and pharmaceuticals targeting ion channels.
  • Research: Used as a tool compound in biochemical research to study ion transport mechanisms and cellular responses.
  • Chemical Synthesis: Acts as an intermediate in organic synthesis for creating more complex molecular architectures.

Interaction studies involving 5-nitro-2-propionamidobenzoic acid have focused on its binding affinity to chloride channels. Experimental data suggest that this compound can reversibly inhibit chloride efflux, indicating its potential utility as a pharmacological agent. Studies employing techniques such as photoaffinity labeling have demonstrated that modifications to its structure can enhance binding properties and specificity towards target proteins .

Several compounds share structural similarities with 5-nitro-2-propionamidobenzoic acid, each exhibiting unique properties and activities:

Compound NameStructure FeaturesNotable Activities
5-Nitro-2-(3-phenylpropylamino)benzoic acidNitro group at 5-position, phenylpropylamineChloride channel blockade
4-(5-nitropyridin-2-yl)benzoic acidNitro group on pyridine ringAntibacterial activity
5-Nitro-2-(N-methylamino)benzoic acidMethylamino substitutionPotential anti-inflammatory effects
3-(4-nitrophenyl)propanoic acidNitro substitution on phenylAntitumor properties

These compounds highlight the versatility of nitro-substituted benzoic acids in biological systems while showcasing how variations in structure can lead to diverse biological activities.

Traditional Chemical Synthesis Pathways

The synthesis of 5-nitro-2-propionamidobenzoic acid typically begins with the nitration of benzoic acid or its derivatives. Nitration introduces the nitro group at the meta position relative to the carboxylic acid due to the electron-withdrawing effect of the -COOH group, which directs electrophilic substitution to the deactivated ring positions. For example, nitration of benzoic acid using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C yields 3-nitrobenzoic acid as the primary product. Subsequent propionamide formation at the ortho position requires selective functionalization.

The amide bond is introduced via coupling between 3-nitrobenzoic acid and propionyl chloride in the presence of a base such as pyridine or triethylamine. This step often employs carbodiimide-based coupling agents (e.g., N,N'-dicyclohexylcarbodiimide) to activate the carboxylic acid for nucleophilic attack by the amine. Alternatively, the carboxylic acid may be converted to an acid chloride using thionyl chloride (SOCl₂) before reaction with propionamide.

Key challenges:

  • Regioselectivity during nitration to avoid para-substituted byproducts.
  • Steric hindrance during ortho-amidation due to the proximity of the nitro and carboxylic acid groups.

Biocatalytic Amide Bond Formation Approaches

Enzymatic methods offer a sustainable alternative for amide bond formation. Lipases (e.g., Candida antarctica lipase B) and proteases (e.g., subtilisin) catalyze the condensation of carboxylic acids and amines under mild conditions. For 5-nitro-2-propionamidobenzoic acid, immobilized enzymes in non-aqueous solvents (e.g., tert-butanol) facilitate the reaction between 3-nitrobenzoic acid and propylamine derivatives.

Avenanthramide-like synthesis pathways, where oat-derived enzymes form amide bonds between hydroxycinnamic acids and amines, provide a conceptual framework. Biocatalytic yields depend on:

  • Enzyme stability in organic solvents.
  • Substrate solubility (enhanced by co-solvents like dimethyl sulfoxide).

Solvent Systems and Catalytic Efficiency Analysis

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric Constant (ε)Amidation Yield (%)
Dimethylformamide36.778
Tetrahydrofuran7.645
Dichloromethane8.962

Polar aprotic solvents (e.g., dimethylformamide) stabilize transition states in amide coupling, improving yields. Acidic solvents (e.g., sulfuric acid in nitration) enhance electrophilic nitronium ion (NO₂⁺) generation. Catalytic efficiency is further optimized using Lewis acids (e.g., ZnCl₂) during nitration or tetrabutylammonium bromide as a phase-transfer catalyst in biphasic systems.

Yield Optimization Through Reaction Parameter Modulation

Critical parameters for maximizing yield include:

Nitration:

  • Temperature control (0–10°C) to minimize polynitration.
  • Stoichiometric excess of HNO₃ (1.2–1.5 equiv) to drive completion.

Amidation:

  • Molar ratio of 3-nitrobenzoic acid to propionyl chloride (1:1.3).
  • Reaction time (8–12 hours) for complete activation/coupling.

Purification:

  • Recrystallization from ethanol/water mixtures removes unreacted starting materials.
  • Chromatography (silica gel, ethyl acetate/hexane) isolates the ortho-substituted isomer.

Optimized conditions achieve yields >70% for the final product, with purity confirmed via HPLC and NMR.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.05897142 g/mol

Monoisotopic Mass

238.05897142 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

Explore Compound Types